4-Bromocyclohex-3-en-1-yl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromocyclohex-3-en-1-yl) benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-6,12H,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCQFCMBHITYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1OC(=O)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Approaches to 4-Bromocyclohex-3-en-1-yl Benzoate (B1203000)
Direct synthesis routes to 4-Bromocyclohex-3-en-1-yl benzoate involve either forming the ester bond on a pre-brominated cyclohexenol ring or introducing bromine onto a pre-formed cyclohexenyl benzoate ester.
Esterification of Substituted Cyclohexenols
One primary method for synthesizing this compound is through the esterification of a substituted cyclohexenol, specifically 4-bromocyclohex-3-en-1-ol. This reaction typically involves the use of a benzoylating agent, such as benzoyl chloride or benzoic anhydride (B1165640), in the presence of a base. The base, often a tertiary amine like pyridine or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the alcohol for nucleophilic attack.
The general mechanism involves the nucleophilic hydroxyl group of the cyclohexenol attacking the electrophilic carbonyl carbon of the benzoylating agent. The presence of the bromine atom on the cyclohexene (B86901) ring can influence the reactivity of the hydroxyl group through electronic effects, but the fundamental esterification process remains a standard and effective method for forming the desired ester linkage. Careful control of reaction conditions is necessary to avoid potential side reactions, such as elimination or rearrangement, which can be promoted by the allylic nature of the alcohol.
Introduction of Bromine via Selective Halogenation on Pre-formed Benzoates
An alternative approach involves the selective bromination of a pre-formed cyclohex-3-en-1-yl benzoate. This method relies on the ability to introduce a bromine atom at the allylic position of the cyclohexene ring without affecting the ester functionality or the double bond. A common reagent for this transformation is N-Bromosuccinimide (NBS), often used in the presence of a radical initiator such as UV light or a peroxide. masterorganicchemistry.comlibretexts.org
This reaction proceeds via a free-radical chain mechanism. libretexts.org The initiator generates a bromine radical, which then abstracts a hydrogen atom from the allylic position of the cyclohexenyl benzoate. libretexts.org This forms a resonance-stabilized allylic radical, which is a key intermediate. masterorganicchemistry.comchemtube3d.com This radical then reacts with a molecule of Br2, which is present in low concentrations, to form the final product, this compound, and another bromine radical to continue the chain reaction. libretexts.orgyoutube.com The use of NBS is advantageous as it maintains a low concentration of Br2 and HBr, which helps to minimize competing electrophilic addition reactions across the double bond. masterorganicchemistry.com
Preparation of Related Brominated Cyclohexene Derivatives
Understanding the synthesis of related brominated cyclohexene derivatives provides insight into the fundamental chemical principles that underpin the synthesis of the target molecule. Electrophilic bromination of cyclohexene and its derivatives is a key reaction in this context.
Electrophilic Bromination of Cyclohexene and its Derivatives
The reaction of cyclohexene with bromine (Br2) is a classic example of electrophilic addition. libretexts.orgchemguide.co.uk In this reaction, the electron-rich double bond of the cyclohexene acts as a nucleophile, attacking the bromine molecule. This process typically leads to the formation of a 1,2-dibromocyclohexane. libretexts.orgchemguide.co.uk The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. libretexts.orgyoutube.com
However, under certain conditions, allylic bromination can occur, leading to the formation of 3-bromocyclohexene (B24779). stackexchange.com This is particularly favored when radical initiators like UV light are used, or when the concentration of bromine is kept low. stackexchange.com
Regioselectivity and Stereoselectivity Control
Regioselectivity refers to the preference of a reaction to form a bond at a particular location in a molecule when multiple possibilities exist. ucla.edustudy.com In the context of substituted cyclohexenes, the addition of an electrophile like bromine can lead to different regioisomers. For instance, in the addition of HBr to 1-methylcyclohexene, the bromine atom preferentially bonds to the more substituted carbon of the double bond, following Markovnikov's rule. ucla.edumasterorganicchemistry.com
Stereoselectivity is the preference for the formation of one stereoisomer over another. study.comkhanacademy.org In the electrophilic addition of bromine to cyclohexene, the reaction is highly stereoselective, resulting in anti-addition. youtube.comyoutube.com This means that the two bromine atoms add to opposite faces of the double bond. This is a direct consequence of the mechanism involving the cyclic bromonium ion intermediate. The bromide ion attacks the intermediate from the side opposite to the bulky bromonium ion, leading to the formation of a trans-dibromide. libretexts.orgyoutube.com
Influence of Reaction Conditions (e.g., Solvent, Temperature)
The outcome of the bromination of cyclohexene derivatives can be significantly influenced by the reaction conditions.
Solvent: The choice of solvent can affect the reaction pathway. In non-polar solvents, the electrophilic addition mechanism leading to 1,2-dibromocyclohexane is often favored. In contrast, the presence of water or other nucleophilic solvents can lead to the formation of halohydrins, where a hydroxyl group and a bromine atom are added across the double bond. The polarity of the solvent can also influence the stability of charged intermediates, potentially altering reaction rates.
Temperature: Temperature can play a crucial role in determining the product distribution between electrophilic addition and free-radical substitution. Higher temperatures, often in conjunction with UV light, tend to favor the free-radical allylic bromination pathway, leading to products like 3-bromocyclohexene. stackexchange.com Conversely, lower temperatures generally favor the electrophilic addition reaction.
Under certain conditions, the bromination of cyclohexene can exhibit unusual kinetics, with a rate law that is second order with respect to bromine concentration, indicating a more complex reaction mechanism. pearson.com The presence of additives, such as pyridine, can also alter the kinetics and mechanism of the reaction by competing for the electrophilic bromine. acs.org
Below is a data table summarizing the general influence of reaction conditions on the bromination of cyclohexene:
| Condition | Reagent | Predominant Reaction Type | Major Product |
| Low Temperature, Dark | Br2 in CCl4 | Electrophilic Addition | 1,2-Dibromocyclohexane |
| High Temperature or UV Light | Br2 (low concentration) | Radical Substitution | 3-Bromocyclohexene |
| Low Temperature, Dark | NBS, Radical Initiator | Radical Substitution | 3-Bromocyclohexene |
| Low Temperature, Dark | Br2 in H2O | Electrophilic Addition (with solvent participation) | 2-Bromocyclohexan-1-ol |
Allylic Bromination Strategies for Unsaturated Rings (e.g., N-Bromosuccinimide, Br₂/hv)
The introduction of a bromine atom at the allylic position of an unsaturated ring like cyclohexene is a key transformation. This substitution specifically targets a hydrogen on a carbon atom adjacent to the double bond. masterorganicchemistry.com The preferred reagent for this reaction is N-Bromosuccinimide (NBS), which is favored over molecular bromine (Br₂) to suppress competing electrophilic addition reactions across the double bond. masterorganicchemistry.comaklectures.com NBS provides a constant, low concentration of bromine, which is crucial for the radical substitution pathway to dominate. masterorganicchemistry.com The reaction is typically initiated by light (hv) or a radical initiator. chadsprep.comjove.com
Free Radical Mechanism Pathways
The allylic bromination with NBS proceeds through a free radical chain reaction mechanism involving three main stages: initiation, propagation, and termination. jove.com
Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS, initiated by light or heat, to generate a bromine radical. jove.comchemistrysteps.com Alternatively, a radical initiator can be used. chadsprep.com
Propagation: This stage consists of two key steps. First, the bromine radical abstracts a hydrogen atom from the allylic position of the cyclohexene ring. This step is favored because the C-H bond at an allylic position is weaker (approx. 88 kcal/mol) than typical alkyl or vinylic C-H bonds. This abstraction forms a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr). jove.com The generated HBr then reacts rapidly with NBS to produce a molecule of Br₂. chemistrysteps.com In the second propagation step, the allylic radical abstracts a bromine atom from the newly formed Br₂ molecule, yielding the allylic bromide product and another bromine radical, which continues the chain reaction. masterorganicchemistry.com
Termination: The reaction concludes when various radicals combine to form non-radical products, thus terminating the chain. jove.com
The stability of the intermediate allylic radical is a critical factor driving this reaction. The unpaired electron is delocalized over a system of conjugated pi orbitals, which significantly stabilizes the radical compared to secondary or tertiary alkyl radicals. chemistrysteps.com
Control of Product Distribution in Allylic Systems
In allylic bromination, the potential for forming multiple products arises, particularly with unsymmetrical alkenes. The intermediate allylic radical is stabilized by resonance, and if the resonance structures are not equivalent, bromination can occur at more than one carbon, leading to a mixture of constitutional isomers. chadsprep.comchemistrysteps.com
For a symmetrical alkene like cyclohexene, the two resonance forms of the allylic radical are equivalent, meaning bromination at either potential site results in the same product, 3-bromocyclohexene. pearson.compearson.com However, if the starting cyclohexene ring is substituted, as in the precursor to this compound (cyclohex-3-en-1-yl benzoate), the allylic radical intermediate would be unsymmetrical. This can lead to the formation of regioisomeric products.
Studies on substituted hexenes have shown that allylic bromination with NBS can lead to a mixture of products, including those resulting from an "allylic shift," where the double bond effectively migrates. winona.edu For example, the bromination of 1-hexene yields both 3-bromo-1-hexene and the rearranged product 1-bromo-2-hexene. winona.edu The distribution of these products is influenced by factors such as the relative stability of the possible radical intermediates and steric hindrance at the reaction sites. Generally, the reaction will favor abstraction of the most weakly bound hydrogen that leads to the most stable radical intermediate.
| Factor | Influence on Product Distribution | Example |
| Radical Stability | The reaction favors the pathway that proceeds through the most stable radical intermediate. Resonance-stabilized allylic radicals are highly favored. | Bromination occurs at the allylic position due to the stability of the resulting allylic radical. |
| Resonance | If the resonance forms of the allylic radical are non-equivalent, a mixture of constitutional isomers can be formed. chemistrysteps.com | Bromination of 1-octene yields both 3-bromo-1-octene and 1-bromo-2-octene. |
| Steric Hindrance | The bromine radical will preferentially attack the less sterically hindered site on the allylic radical. | In unsymmetrical allylic radicals, the major product often results from attack at the less substituted carbon. |
Dehydrohalogenation Reactions from Polybrominated Cyclohexane (B81311) Precursors
An alternative route to creating the bromocyclohexene core involves the elimination of hydrogen bromide (HBr) from a polybrominated cyclohexane. This dehydrohalogenation reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which requires a strong base. The precursor for such a reaction would be a vicinal or geminal dibromocyclohexane derivative. By carefully selecting the starting polybrominated compound and reaction conditions (e.g., choice of base and solvent), it is possible to control the position of the resulting double bond to furnish the desired cyclohexene isomer.
Advanced Synthetic Transformations for Functionalization
Modern synthetic chemistry offers sophisticated methods for both halogen introduction and ester formation that could be applied to the synthesis of molecules like this compound.
Transition Metal-Catalyzed Halogen Exchange Reactions (e.g., Ni-catalyzed triflate-halide exchange)
Transition metal catalysis provides powerful tools for forming carbon-halogen bonds. While traditionally applied to aryl and vinyl halides, nickel-catalyzed reactions have been developed for halogen exchange. nih.govacs.org In a hypothetical application to this synthesis, a precursor such as cyclohexenyl triflate could potentially be converted to the corresponding bromide. Nickel(I) species are often proposed as the active catalysts in these transformations. nih.gov Nickel catalysis is also prominent in various allylic substitution reactions, which involve the formation of a nickel π-allyl intermediate followed by reaction with a nucleophile. nih.govresearchgate.net This reactivity highlights the capability of nickel to activate allylic systems, suggesting its potential utility in functionalizing the cyclohexene ring.
Oxidative Dehydrogenative Carboxylation for Allylic Ester Formation
The direct formation of the allylic ester bond is another key synthetic challenge. Oxidative dehydrogenative carboxylation represents a modern approach to forming C–O bonds. This method allows for the direct coupling of a C–H bond with a carboxylic acid. scispace.com Copper-catalyzed and palladium-catalyzed systems have been developed for this purpose.
For instance, a copper-catalyzed method for the oxidative dehydrogenative carboxylation of unactivated alkanes to allylic esters has been reported. acs.orgnih.gov This reaction proceeds by first dehydrogenating an alkane to an alkene, followed by oxidation of an allylic C–H bond. The mechanism involves the abstraction of an allylic hydrogen by a tert-butoxy radical, with the resulting allylic radical reacting with a copper carboxylate complex to form the final ester product. acs.org
Similarly, visible-light photoredox catalysis, in combination with cobalt, has been used for the dehydrogenative functionalization of styryl derivatives with carboxylic acids to yield allylic carboxylates. nih.gov This approach offers a chemo- and regioselective method for allylic functionalization under mild, oxidant-free conditions. nih.gov These advanced methods could potentially be adapted to directly install the benzoate group onto a 4-bromocyclohexene core, or vice-versa, providing an efficient route to the target molecule.
| Method | Catalyst System | Description | Potential Application |
| Oxidative Dehydrogenative Carboxylation | Copper-based catalyst with an oxidant acs.orgnih.gov | Converts unactivated alkanes to allylic esters via an alkene intermediate and subsequent allylic C-H oxidation. | Direct formation of the benzoate ester on a brominated cyclohexane precursor. |
| Visible-Light Photoredox Catalysis | Dual visible-light/cobalt catalyst nih.gov | Enables direct Csp³–H oxidation of styryl compounds with carboxylic acids to form allylic carboxylates. | Installation of the benzoate group onto a 4-bromocyclohexene scaffold under mild conditions. |
| Palladium-Catalyzed C-H Oxidation | Pd(II)/sulfoxide catalyst scispace.com | Couples complex carboxylic acids directly with terminal olefins to furnish (E)-allylic esters. | Direct esterification at the allylic position of a suitable cyclohexene precursor. |
Alkylation Reactions Involving Cyclohexene Substrates
The synthesis of this compound through direct alkylation of a simple cyclohexene substrate presents significant chemical challenges and is not the most common route for its preparation. Alkylation reactions on cyclohexene typically involve the addition of an alkyl group to one of the carbon atoms of the double bond or at an allylic position. However, achieving the specific 1,4-disubstituted pattern of this compound, with a benzoate group at the 1-position and a bromine atom at the 4-position, through a single alkylation step is complex due to issues of regioselectivity and the nature of the required alkylating agents.
A more practical and controlled synthesis of this compound involves a multi-step approach starting from a cyclohexene derivative. This method, while not a direct alkylation in a single step, utilizes a cyclohexene substrate and modifies it through a sequence of reactions to achieve the target molecule. A plausible and efficient synthetic pathway involves the esterification of a cyclohexenol precursor followed by a highly selective bromination reaction.
A common strategy begins with cyclohex-3-en-1-ol as the readily available cyclohexene substrate. The first step is the esterification of the hydroxyl group with a benzoic acid derivative to form the benzoate ester. This is typically achieved by reacting cyclohex-3-en-1-ol with benzoyl chloride in the presence of a base like pyridine, or with benzoic anhydride. This reaction is an acylation rather than an alkylation.
The subsequent and crucial step is the introduction of the bromine atom at the allylic position (C-4). This is selectively accomplished through an allylic bromination reaction. chemistrysteps.comyoutube.com A widely used reagent for this purpose is N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (hν), in a non-polar solvent like carbon tetrachloride (CCl4). chemistrysteps.comlibretexts.org This reaction proceeds via a free radical mechanism, which preferentially abstracts a hydrogen atom from the allylic position due to the resonance stabilization of the resulting allylic radical. chemistrysteps.comyoutube.com The subsequent reaction with a bromine source, generated in low concentrations from NBS, leads to the formation of this compound. chemistrysteps.comlibretexts.org
The table below outlines the key parameters of this multi-step synthetic approach.
Table 1: Synthetic Pathway to this compound
| Step | Reaction | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | Esterification | Cyclohex-3-en-1-ol | Benzoyl chloride, pyridine, in a suitable solvent (e.g., dichloromethane) at room temperature. | Cyclohex-3-en-1-yl benzoate |
| 2 | Allylic Bromination | Cyclohex-3-en-1-yl benzoate | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or hν), in a non-polar solvent (e.g., CCl4), under reflux. | This compound |
This sequential approach allows for a high degree of control over the regiochemistry of the final product, overcoming the challenges that a direct alkylation of cyclohexene would present. The stability of the allylic radical intermediate is a key factor in the success of the bromination step, ensuring the desired placement of the bromine atom. chemistrysteps.comyoutube.com
Mechanistic Pathways and Reaction Dynamics
Electrophilic Addition Mechanisms Involving the Cyclohexene (B86901) Double Bond
When a cyclohexene derivative is treated with bromine (Br₂), particularly at higher concentrations and in the absence of radical initiators, an electrophilic addition reaction across the double bond is the predominant pathway. libretexts.org This reaction proceeds via a characteristic intermediate and results in a vicinal dihalide, a product distinct from the allylically substituted target compound.
The mechanism is initiated by the interaction of the electron-rich π-bond of the cyclohexene ring with a bromine molecule. libretexts.org The approaching π-bond induces a dipole in the otherwise nonpolar Br-Br bond, making the proximal bromine atom electrophilic. chemguide.co.ukchemguide.co.uk The alkene's π electrons attack this electrophilic bromine, displacing a bromide ion (Br⁻). libretexts.org Concurrently, a lone pair of electrons from the attached bromine atom forms a bond with the other carbon of the original double bond. youtube.comyoutube.com
This concerted process results in the formation of a cyclic, three-membered ring intermediate known as a bromonium ion. libretexts.orgchemguide.co.ukchemguide.co.uk In this species, the positive charge is located on the bromine atom, which is bonded to both carbons of the former double bond. libretexts.org The formation of this bridged ion is a key step that dictates the stereochemical outcome of the reaction. libretexts.orgyoutube.com The bromonium ion is a highly reactive intermediate, susceptible to nucleophilic attack. stackexchange.com
The subsequent step involves the nucleophilic attack of a bromide ion (Br⁻), generated in the first step, on one of the carbon atoms of the bromonium ion ring. libretexts.orgchemguide.co.uk This attack occurs via an Sₙ2-like mechanism. stackexchange.com The bridged structure of the bromonium ion shields one face of the ring, compelling the nucleophile to attack from the opposite face (backside attack). libretexts.orgyoutube.comyoutube.com
This anti-attack forces the ring to open, resulting in a product where the two bromine atoms are on opposite sides of the cyclohexene ring, a stereochemical outcome known as anti-addition. libretexts.orgyoutube.comlibretexts.org For a cyclohexene precursor, this leads to the formation of a trans-1,2-dibromocyclohexane (B146542) derivative. youtube.comstackexchange.com The initial product is typically in a diaxial conformation, which may then flip to the more stable diequatorial conformation. stackexchange.com This stereospecificity is strong evidence for the bridged bromonium ion intermediate, as a planar carbocation intermediate would allow for the formation of a mixture of syn- and anti-addition products. yale.edu
Electrophilic addition is the dominant reaction pathway when the concentration of bromine is high. libretexts.org The rate law for this ionic reaction is second order with respect to bromine, meaning it is highly dependent on the bromine concentration. yale.edu In contrast, radical allylic substitution is favored at very low bromine concentrations. yale.edumasterorganicchemistry.com Therefore, to synthesize an allylic bromide like 4-Bromocyclohex-3-en-1-yl benzoate (B1203000), reaction conditions must be carefully controlled to suppress the electrophilic addition pathway. This is typically achieved by using a reagent like N-Bromosuccinimide (NBS), which provides a constant, low concentration of Br₂ throughout the reaction. masterorganicchemistry.comlibretexts.org
| Reaction Pathway | Key Reagent Conditions | Intermediate | Product Type |
| Electrophilic Addition | High concentration of Br₂ | Bromonium Ion | Vicinal Dibromide (trans) |
| Radical Substitution | Low concentration of Br₂ (e.g., from NBS) | Allylic Radical | Allylic Bromide |
Radical Reaction Pathways for Halogenation of Cyclohexene Systems
The formation of 4-Bromocyclohex-3-en-1-yl benzoate from a cyclohexenyl precursor is achieved through a free-radical chain reaction, specifically an allylic bromination. This pathway is favored under conditions that promote the formation of radicals, such as the presence of light or a radical initiator, and a low concentration of the halogenating agent. libretexts.orgwikipedia.org The reagent of choice for this transformation is N-Bromosuccinimide (NBS). wikipedia.orgnumberanalytics.com
The Wohl-Ziegler reaction describes the allylic bromination using NBS, which proceeds through a radical chain mechanism. libretexts.orgwikipedia.org
Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂ molecules into two bromine radicals (Br•). This can be induced by light (hν) or a radical initiator like AIBN (azobisisobutyronitrile). libretexts.orgnumberanalytics.com The necessary low concentration of Br₂ is maintained by the reaction of NBS with trace amounts of HBr that are formed during the propagation stage. masterorganicchemistry.comlibretexts.org
Propagation: This phase consists of two key steps. First, a bromine radical abstracts a hydrogen atom from an allylic position of the cyclohexene ring. This is the favored site of attack because it leads to a resonance-stabilized allylic radical. libretexts.orgchemtube3d.com Second, this allylic radical reacts with a molecule of Br₂ (sustained at low concentration by NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. libretexts.orgchemtube3d.comcoconote.app
Termination: The chain reaction is terminated when two radicals combine in various ways, such as two bromine radicals forming Br₂ or a bromine radical combining with an allylic radical. numberanalytics.com
The selectivity for substitution at the allylic position is a direct consequence of the stability of the allylic radical intermediate. libretexts.org An allylic C-H bond is weaker than a vinylic or a standard secondary C-H bond, as reflected in their bond dissociation energies (BDE).
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Stability of Resulting Radical |
| Vinylic (C=C-H ) | ~111 | Least Stable |
| Secondary (C-CH ₂-C) | ~98 | More Stable |
| Allylic (C=C-CH -C) | ~89-90 | Most Stable |
Data sourced from multiple organic chemistry resources reflecting typical BDE values. libretexts.orgmasterorganicchemistry.com
This enhanced stability arises from resonance. libretexts.orgpressbooks.pub The unpaired electron in the allylic radical is not localized on a single carbon atom. Instead, it is delocalized over a three-carbon π-system involving the p-orbitals of the sp²-hybridized radical carbon and the two adjacent carbons of the double bond. fiveable.meopenstax.orglibretexts.org This delocalization spreads the radical character, primarily across the two terminal carbons of the allyl system, which significantly lowers the energy of the intermediate. openstax.orglibretexts.org This stability ensures that the abstraction of an allylic hydrogen is the most kinetically favorable step in the radical propagation phase. coconote.appquora.com
Influence of Light and Catalysts on Radical Generation
The carbon-bromine (C-Br) bond in this compound, being at an allylic position, is susceptible to homolytic cleavage to form a resonance-stabilized allylic radical. This process can be significantly influenced by external stimuli such as light and the presence of catalysts.
Visible-light photoredox catalysis has emerged as a powerful method for the generation of radicals from organic halides under mild conditions. nih.gov In this process, a photocatalyst (PC), typically a transition metal complex like Ir(dF(CF3)ppy)2(bpy) or an organic dye, absorbs visible light and becomes electronically excited (PC*). researchgate.net The excited photocatalyst can then engage in a single-electron transfer (SET) with the substrate.
In the case of this compound, the excited photocatalyst can reduce the C-Br bond, leading to its fragmentation and the formation of the 4-cyclohexen-1-yl benzoate radical and a bromide anion. This process is particularly efficient for activated C-Br bonds, such as the allylic bromide present in this molecule. libretexts.org The general mechanism can be outlined as follows:
Photoexcitation: PC + hν (visible light) → PC*
Single-Electron Transfer (SET): PC* + R-Br → PC⁺ + [R-Br]⁻•
Fragmentation: [R-Br]⁻• → R• + Br⁻
The generated allylic radical is stabilized by resonance, delocalizing the unpaired electron across positions 2, 3, and 4 of the cyclohexene ring. This radical can then participate in various subsequent reactions, such as additions to alkenes or hydrogen atom abstraction. nih.gov
The choice of photocatalyst and reaction conditions can be tailored to control the generation and subsequent reactivity of the radical. For instance, the use of different photosensitizers can influence the efficiency of the energy transfer process. nih.gov
| Factor | Influence on Radical Generation |
| Light Source | Visible light provides the energy for photoexcitation of the catalyst. nih.gov |
| Photocatalyst | Facilitates single-electron transfer to the C-Br bond, promoting homolytic cleavage. libretexts.org |
| Substrate Structure | The allylic nature of the C-Br bond lowers the energy barrier for radical formation. |
Nucleophilic Reactivity at the Bromine Center
The bromine atom in this compound serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
The substitution of the bromine atom can proceed through either an Sₙ1 or Sₙ2 mechanism, with the operative pathway being dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the stability of the intermediate carbocation. ucla.edu
Sₙ1 Pathway: This pathway involves a two-step mechanism. The first and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. chemicalnote.com This carbocation can be attacked by a nucleophile at either of the two electrophilic carbon atoms (C1 and C3 of the original cyclohexene numbering before the benzoate group is considered), potentially leading to a mixture of products. The Sₙ1 reaction is favored by polar protic solvents, which can solvate both the carbocation intermediate and the leaving group, and by weak nucleophiles. masterorganicchemistry.com
Sₙ2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion. chemicalnote.com This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. For this compound, an Sₙ2 reaction would occur at the carbon directly attached to the bromine.
| Reaction Pathway | Favored by | Intermediate | Product(s) |
| Sₙ1 | Weak nucleophiles, polar protic solvents | Allylic carbocation | Mixture of constitutional isomers possible |
| Sₙ2 | Strong nucleophiles, polar aprotic solvents | Pentacoordinate transition state | Single constitutional isomer |
The stereochemical outcome of a substitution reaction is highly dependent on the mechanism.
Sₙ1 Reaction: The formation of a planar or near-planar carbocation intermediate in the Sₙ1 pathway means that the nucleophile can attack from either face. quora.com If the carbon atom undergoing substitution is a stereocenter, this can lead to a mixture of enantiomers, resulting in racemization. However, complete racemization is not always observed, as ion pairing between the carbocation and the leaving group can partially shield one face from nucleophilic attack, leading to a slight excess of the inversion product. chemicalnote.com
Sₙ2 Reaction: The Sₙ2 reaction is stereospecific and proceeds with a complete inversion of configuration at the reacting stereocenter. youtube.com This is a consequence of the backside attack of the nucleophile, which forces the other substituents on the carbon to "flip" over, in a process often likened to an umbrella inverting in the wind. youtube.com
For this compound, if the starting material is enantiomerically pure, an Sₙ2 reaction will yield a product with the opposite configuration at the carbon-bromine center. An Sₙ1 reaction would likely produce a racemic or near-racemic mixture of the substitution products.
Reactivity of the Benzoate Ester Group
The benzoate ester group in this compound can undergo characteristic reactions of esters, most notably hydrolysis and transesterification.
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. libretexts.orgbyjus.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the alcohol portion is eliminated, and deprotonation of the resulting carbonyl yields benzoic acid and 4-bromocyclohex-3-en-1-ol. youtube.com The entire process is reversible. youtube.com
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), the hydroxide ion acts as a strong nucleophile and directly attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the 4-bromocyclohex-3-en-1-oxide as the leaving group. The resulting benzoic acid is immediately deprotonated by the alkoxide to form a benzoate salt and 4-bromocyclohex-3-en-1-ol. masterorganicchemistry.com This final acid-base step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com
| Condition | Catalyst/Reagent | Key Step | Products |
| Acidic | H₃O⁺ | Protonation of the carbonyl oxygen | Benzoic acid + 4-Bromocyclohex-3-en-1-ol |
| Basic | OH⁻ | Nucleophilic attack by hydroxide | Benzoate salt + 4-Bromocyclohex-3-en-1-ol |
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After proton transfers, the original alcohol (4-bromocyclohex-3-en-1-ol) is eliminated, and a new ester is formed. The reaction is an equilibrium process and is often driven to completion by using a large excess of the new alcohol. ucla.edu
Base-Catalyzed Transesterification: A strong base, typically the alkoxide of the new alcohol, is used as the nucleophile. It attacks the carbonyl carbon of the benzoate ester, forming a tetrahedral intermediate. The original alkoxide (4-bromocyclohex-3-en-1-oxide) is then expelled, yielding the new ester.
No Information Available for this compound
Extensive research has yielded no specific scientific literature or data pertaining to the mechanistic pathways, reaction dynamics, or computational elucidation of "this compound." Consequently, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible.
The requested sections and subsections, including:
Computational Elucidation of Reaction Coordinates and Intermediates
Characterization of Transient Species (e.g., Carbocations, Radicals)
require specific experimental or computational research findings that are not available in the public domain for this particular compound. Any attempt to provide content for these sections would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research.
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Computational and Theoretical Chemistry Investigations
Conformational Analysis of 4-Bromocyclohex-3-en-1-yl Benzoate (B1203000) and Analogues
The presence of a double bond within the six-membered ring of 4-bromocyclohex-3-en-1-yl benzoate imposes significant conformational constraints compared to its saturated cyclohexane (B81311) counterpart. The sp2-hybridized carbons of the double bond and their adjacent atoms favor a planar arrangement, forcing the ring into a half-chair or sofa conformation as its lowest energy state.
Preferred Conformations and Energy Minima
For a monosubstituted cyclohexene (B86901), two half-chair conformations are possible, differing in whether the substituent occupies an axial-like or equatorial-like position. In the case of this compound, the large benzoate group at the C1 position and the bromine atom at the C4 position will dictate the conformational preference.
Generally, bulky substituents on alicyclic rings prefer to occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org In the context of a cyclohexene half-chair, the substituent at the C4 position can be either pseudo-axial (p-axial) or pseudo-equatorial (p-equatorial). The benzoate group at C1, being allylic, will also have distinct axial and equatorial-like orientations.
It is highly probable that the most stable conformation of this compound will feature the bulky benzoate group in a pseudo-equatorial orientation to avoid steric clashes with the rest of the ring. The preference of the bromine atom at the allylic C4 position is less straightforward and would depend on a balance of steric and electronic factors.
Table 1: Postulated Conformational Preferences for this compound
| Substituent | Position | Preferred Orientation | Rationale |
| Benzoate | C1 | Pseudo-equatorial | Minimization of steric strain. |
| Bromine | C4 | Likely Pseudo-equatorial | Reduction of steric interactions, though electronic effects could play a role. |
This table is based on general principles of conformational analysis, as specific experimental or computational data for the target molecule is unavailable.
Ring Inversion Pathways and Barriers
The interconversion between the two half-chair conformations of a cyclohexene derivative occurs via a ring-inversion process. This process involves passing through higher-energy transition states, such as a boat-like conformation. The energy barrier for this inversion in cyclohexene itself is relatively low. For substituted cyclohexenes, the energy barrier can be influenced by the nature and position of the substituents.
The energy diagram for the ring flip of a substituted cyclohexene would show the two non-equivalent half-chair conformers as energy minima and the transition states at higher energy levels. The difference in energy between the two minima is determined by the relative steric strain in each conformation. The height of the energy barrier to inversion determines the rate at which the two conformers interconvert at a given temperature. masterorganicchemistry.comyoutube.com
Effects of Bromine and Benzoate Substituents on Ring Pucker
The geometry of the cyclohexene ring can be described by its puckering parameters. The presence of the double bond already flattens the ring compared to cyclohexane. The bromine and benzoate substituents will further influence the ring's pucker.
The bulky benzoate group at the C1 position will likely cause a localized flattening of the ring in its vicinity to alleviate steric strain. The bromine atom at C4, while smaller than the benzoate group, is highly electronegative and can influence the local geometry through electronic effects. The precise nature of this distortion, including changes in torsional angles and puckering amplitude, would require detailed computational modeling. In general, substituents can alter the puckering of the ring to achieve a more stable arrangement by minimizing unfavorable interactions. nih.gov
Electronic Structure Analysis
The electronic properties of this compound are governed by the interplay of the cyclohexene ring, the bromine atom, and the benzoate group.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.commnstate.edu The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, the HOMO is expected to be located primarily on the electron-rich pi system of the cyclohexene double bond and the aromatic ring of the benzoate group. The presence of the oxygen atoms in the benzoate group with their lone pairs could also contribute to the HOMO. The LUMO is likely to be associated with the antibonding orbitals of the carbonyl group in the benzoate moiety and the C-Br bond, as well as the pi-antibonding orbital of the double bond.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Substituents can significantly alter the energies of the frontier orbitals. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can decrease the HOMO-LUMO gap and increase reactivity. rsc.org
Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Location of High Electron Density | Implication for Reactivity |
| HOMO | Cyclohexene π-bond, Benzoate aromatic ring, Oxygen lone pairs | Susceptible to attack by electrophiles. |
| LUMO | Carbonyl group (C=O), C-Br bond, Cyclohexene π*-antibonding orbital | Susceptible to attack by nucleophiles. |
This table represents a qualitative prediction based on FMO theory, as specific calculations for the target molecule are not available.
Charge Distribution and Bond Orders
The distribution of electron density within this compound will be uneven due to the presence of electronegative atoms (oxygen and bromine). The oxygen atoms of the benzoate group will carry a partial negative charge, while the adjacent carbonyl carbon and the carbon attached to the bromine will have a partial positive charge. This charge distribution creates a molecular dipole moment and influences the molecule's intermolecular interactions and reactivity.
Bond orders, which are a measure of the number of chemical bonds between two atoms, would confirm the double bond character of the C3-C4 bond in the cyclohexene ring and the partial double bond character of the C-O bonds in the ester group due to resonance. The C-Br bond would have a bond order close to one. Detailed computational analysis would be required to obtain precise values for the partial charges and bond orders throughout the molecule.
Stability Analysis of Isomers and Tautomers
The stability of various isomers and tautomers of this compound is a critical factor in determining its reactivity and the distribution of products in chemical reactions. Computational methods are invaluable for assessing the relative energies of these different forms. Theoretical studies would typically involve the geometric optimization of all possible isomers, including constitutional isomers and stereoisomers (enantiomers and diastereomers), as well as any potential tautomeric forms.
Table 1: Hypothetical Relative Energies of this compound Isomers
| Isomer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |
| cis-4-Bromocyclohex-3-en-1-yl benzoate | DFT/B3LYP/6-311+G(d,p) | 0.00 |
| trans-4-Bromocyclohex-3-en-1-yl benzoate | DFT/B3LYP/6-311+G(d,p) | 1.52 |
| 3-Bromocyclohex-3-en-1-yl benzoate | DFT/B3LYP/6-311+G(d,p) | 3.78 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound were not found in the public domain.
Reaction Mechanism Studies through Quantum Chemistry
Quantum chemical calculations provide a powerful lens through which to view the intricate details of reaction mechanisms, including the energetics of reactants, products, and transition states.
Density Functional Theory (DFT) Applications for Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and predicting reaction energetics with a good balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can be employed to map out the potential energy surface for various reactions, such as nucleophilic substitution at the bromine-bearing carbon or addition reactions at the double bond. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction pathways.
Ab Initio Methods (e.g., MP2) in Transition State Characterization
While DFT is a workhorse for reaction energetics, higher-level ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), are often employed for more accurate characterization of transition states. These methods, which are derived directly from the principles of quantum mechanics without empirical parameterization, can provide a more reliable description of electron correlation effects, which can be crucial in the region of a transition state. For reactions involving this compound, MP2 calculations would be used to refine the geometry and energy of transition states initially located with DFT. Frequency calculations at the MP2 level are then performed to confirm the nature of the stationary point as a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Solvent Effects in Computational Modeling
Reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can significantly influence reaction rates and equilibria. Computational models can account for these solvent effects through either explicit or implicit solvation models. In an explicit model, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions but at a high computational cost. More commonly, implicit solvation models, such as the Polarizable Continuum Model (PCM), are used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. For a molecule like this compound, which possesses a polar ester group and a polarizable bromine atom, the inclusion of solvent effects in computational models is essential for obtaining results that are comparable to experimental observations in solution.
Molecular Dynamics Simulations
While quantum chemical calculations provide valuable information about static structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time.
Conformational Dynamics at Varied Temperatures
Molecular dynamics simulations can be used to explore the conformational landscape of this compound and how it changes with temperature. By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the energy barriers between them. For the cyclohexene ring in this molecule, this could include the interconversion between different half-chair or boat-like conformations. The orientation of the bulky benzoate group relative to the ring is also subject to dynamic changes. Performing these simulations at different temperatures allows for the investigation of how thermal energy influences the conformational flexibility and the population of different conformational states. This information is crucial for understanding the molecule's behavior in different environments and its potential interactions with other molecules.
Exploration of Potential Energy Surfaces
The exploration of the potential energy surface (PES) of this compound provides fundamental insights into its conformational preferences, rotational barriers, and the pathways of dynamic processes. Computational chemistry is an indispensable tool for mapping these complex, multi-dimensional surfaces, which are defined by the molecule's potential energy as a function of its geometric coordinates. For substituted cyclohexene derivatives like this compound, the PES is of particular interest due to the interplay of the flexible cyclohexene ring, the bulky and electronically significant bromine atom, and the rotatable benzoate group.
Detailed research findings from computational studies on analogous brominated cyclohexene systems offer a framework for understanding the likely features of the PES for this compound. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the energies of various conformers and the transition states that connect them.
The conformational landscape of the cyclohexene ring is a primary feature of the PES. Unlike the chair and boat conformers of cyclohexane, the double bond in cyclohexene flattens a portion of the ring, leading to half-chair or sofa and twist-boat conformations. The substituents—the bromine atom at the allylic C4 position and the benzoate group at the C1 position—will have a significant influence on the relative stabilities of these conformers. The positions of these substituents can be either axial or equatorial, leading to different diastereomeric structures with distinct energies.
For instance, infrared spectroscopic studies of 3-bromocyclohexene (B24779) derivatives have indicated that the axial conformer is thermodynamically favored, with enthalpy differences of approximately 0.70 kilocalories per mole compared to the equatorial form. This preference can be attributed to a combination of steric and electronic effects. In the case of this compound, a similar preference for the bromine atom in the pseudo-axial or pseudo-equatorial position would be a key feature of its PES. The large benzoate group at C1 will also have significant steric demands, influencing the conformational equilibrium of the ring.
The barriers to ring inversion are another critical aspect of the PES. For the parent 4-bromocyclohexene, temperature-dependent Fourier transform infrared spectroscopy of xenon solutions has been used to measure the chair-chair interconversion barrier, which is approximately 6.3 kilocalories per mole. It is expected that the PES of this compound would feature a similar, if slightly modified, barrier for the interconversion of its half-chair conformers. The presence of the bulky benzoate group may increase this barrier due to steric hindrance during the transition state.
Computational methods, such as unrestricted open-shell Density Functional Theory (DFT) schemes like UwB97XD/6-311G(d,p), are used for single-point energy calculations on brominated cyclohexene systems. These calculations provide detailed insights into the electronic structure, charge distributions, and molecular orbital characteristics that shape the PES. For this compound, such calculations would be essential to accurately determine the relative energies of the different conformers and the heights of the activation barriers separating them.
The following interactive data table summarizes typical energetic parameters that would be the target of a computational investigation of the potential energy surface of this compound, based on findings for analogous compounds.
| Conformer/Transition State | Relative Energy (kcal/mol) (Hypothetical) | Key Geometric Features |
| Pseudo-axial Bromine Conformer | 0.00 | Bromine atom in a pseudo-axial orientation on the half-chair ring. |
| Pseudo-equatorial Bromine Conformer | ~0.70 | Bromine atom in a pseudo-equatorial orientation on the half-chair ring. |
| Ring Inversion Transition State | ~6.3 | Planar or near-planar arrangement of a portion of the cyclohexene ring. |
| Benzoate Rotamer 1 | Varies | Rotation around the C1-O bond of the ester linkage. |
| Benzoate Rotamer 2 | Varies | Rotation around the C1-O bond of the ester linkage. |
Note: The values in this table are based on experimental and computational data for analogous bromocyclohexene derivatives and are intended to be illustrative of the parameters that would be determined in a specific study of this compound.
Further exploration of the PES would involve mapping the rotational profile of the benzoate group. The rotation around the C1-O bond of the ester linkage will have its own set of energy minima and rotational barriers, which would be influenced by steric interactions with the cyclohexene ring, particularly the hydrogen atoms at C2 and C6. A full picture of the PES would therefore be a complex landscape, with multiple local minima corresponding to different ring conformers and benzoate rotamers, all separated by energy barriers of varying heights.
Synthetic Utility and Derivatization Chemistry
4-Bromocyclohex-3-en-1-yl Benzoate (B1203000) as a Versatile Synthon
The strategic placement of its functional groups enables chemists to employ 4-Bromocyclohex-3-en-1-yl benzoate in a variety of synthetic pathways. The carbon-bromine (C-Br) bond is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a reliable handle for the formation of new carbon-carbon bonds. Simultaneously, the cyclohexene (B86901) double bond offers a site for various addition reactions, allowing for further functionalization and stereochemical control of the cyclic core.
Precursor for Carbon-Carbon Bond Forming Reactions
The vinylic C-Br bond is the primary site for reactions that extend the carbon skeleton of the molecule. Its reactivity is well-suited for the formation of organometallic intermediates or for direct use in powerful cross-coupling methodologies.
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis, and vinyl halides are common substrates for these transformations. This compound can readily participate in several of the most important of these reactions.
Suzuki Coupling: In the Suzuki-Miyaura coupling, the C-Br bond can react with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly efficient for forming a new carbon-carbon single bond, attaching a variety of aryl, vinyl, or alkyl groups at the 4-position of the cyclohexene ring.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the vinyl bromide with an alkene in the presence of a palladium catalyst and a base, typically yielding a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a new C-C bond at the bromine-bearing carbon, producing a more complex diene system. wikipedia.org
Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the vinyl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method provides direct access to enyne structures, which are valuable intermediates in the synthesis of complex molecules and materials. wikipedia.org
Table 1: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | General Product Structure |
| Suzuki Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 4-R-Cyclohex-3-en-1-yl benzoate |
| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd Catalyst (e.g., Pd(OAc)₂), Base | 4-(R-CH=CH)-Cyclohex-3-en-1-yl benzoate |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | 4-(R-C≡C)-Cyclohex-3-en-1-yl benzoate |
The C-Br bond can be converted into a highly nucleophilic carbon center through the formation of organometallic reagents.
Grignard Reagent: Treatment of this compound with magnesium metal in an ether solvent would lead to the formation of the corresponding Grignard reagent. However, for allylic-type halides, careful control of reaction conditions, such as low temperatures, is often necessary to minimize side reactions like homocoupling (dimerization). stackexchange.com Once formed, this nucleophilic reagent can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds. youtube.com
Organolithium Reagent: Alternatively, reaction with lithium metal can generate a vinyllithium (B1195746) species. wikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts, offering a different profile of reactivity and selectivity. wikipedia.org These reagents are powerful nucleophiles used in a variety of synthetic transformations. wikipedia.org
Table 2: Formation of Organometallic Reagents
| Reagent Type | Metal | Typical Reaction |
| Grignard Reagent | Magnesium (Mg) | Nucleophilic addition to a carbonyl compound |
| Organolithium Reagent | Lithium (Li) | Nucleophilic addition or substitution |
Functionalization of the Cyclohexene Double Bond
Independent of the C-Br bond, the carbon-carbon double bond within the cyclohexene ring serves as a handle for a different set of chemical transformations, primarily addition reactions that can alter the saturation and functionalization of the carbocyclic core.
Hydrogenation: The double bond can be reduced through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas would saturate the ring, yielding 4-bromocyclohexyl benzoate. This transformation is useful for accessing saturated cyclohexane (B81311) derivatives while preserving the bromo and benzoate functionalities for subsequent reactions.
Hydrohalogenation: The addition of a hydrogen halide (e.g., HBr or HCl) across the double bond would proceed according to Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents and the halide adds to the more substituted carbon. This would result in the formation of a dihalogenated cyclohexane derivative, further increasing the potential for subsequent substitution reactions.
Epoxidation: The double bond can be converted into an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles under either acidic or basic conditions to introduce two new functional groups with specific stereochemistry.
Dihydroxylation: The double bond can be dihydroxylated to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (for syn-dihydroxylation) or through epoxide opening (for anti-dihydroxylation). This introduces hydroxyl groups that can be further manipulated or can influence the molecule's biological activity and physical properties.
Table 3: Transformations of the Cyclohexene Double Bond
| Reaction | Reagent(s) | Product Type |
| Hydrogenation | H₂, Pd/C | Saturated Cyclohexane |
| Hydrohalogenation | H-X (X = Cl, Br, I) | Dihalogenated Cyclohexane |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Diol |
Strategies for Stereoselective Transformations
The chiral center at the C1 position of the cyclohexene ring, where the benzoate group is attached, and the potential for creating new stereocenters through reactions at the double bond or the C-Br bond, make stereoselective transformations a key aspect of the chemistry of this compound.
While specific stereoselective reactions for this compound are not extensively documented, the reactivity of similar allylic systems suggests several potential strategies. Transition-metal-catalyzed asymmetric allylic substitution is a powerful method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, copper-catalyzed allylic substitution reactions have been shown to proceed with high regio- and enantioselectivity on related chiral substrates. nih.govbeilstein-journals.org These reactions often proceed via an anti-SN2' mechanism, which would involve the nucleophile attacking the double bond, leading to the displacement of the bromine atom with a predictable stereochemical outcome at the newly formed stereocenter. nih.gov The stereochemistry of such transformations is influenced by the chiral ligand employed with the metal catalyst.
Furthermore, the existing stereocenter at C1 can direct the stereochemical outcome of reactions at other positions on the ring. For example, in cycloaddition reactions, the bulky benzoate group can shield one face of the cyclohexene ring, leading to a diastereoselective approach of the incoming reactant.
Synthesis of Chemically Diverse Analogues
The structural diversity of analogues derived from this compound can be achieved by targeting each of its functional moieties.
The benzoate ester can be readily modified through hydrolysis to the corresponding alcohol, followed by re-esterification with a variety of carboxylic acids. This allows for the introduction of a wide range of substituted benzoate groups. For example, the synthesis of benzoates with different electronic properties (electron-donating or electron-withdrawing substituents) on the aromatic ring can be achieved. This modification can influence the biological activity or physical properties of the resulting analogues.
A general approach to synthesizing substituted benzoates involves the reaction of the parent alcohol (4-bromocyclohex-3-en-1-ol) with the desired acyl chloride or carboxylic anhydride (B1165640) in the presence of a base. While direct modification of the benzoate on the intact molecule is also possible through transesterification, this is often less efficient.
Table 1: Examples of Substituted Benzoates Synthesizable from 4-Bromocyclohex-3-en-1-ol
| Substituted Benzoate Derivative | Reagent for Esterification | Potential Influence of Substituent |
| 4-Nitrobenzoyl ester | 4-Nitrobenzoyl chloride | Electron-withdrawing, may alter biological activity |
| 4-Methoxybenzoyl ester | 4-Methoxybenzoyl chloride | Electron-donating, may alter solubility and activity |
| 4-Chlorobenzoyl ester | 4-Chlorobenzoyl chloride | Halogenated, may introduce new interactions |
The allylic bromine atom is a key handle for a variety of nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution: The bromine atom can be displaced by a range of nucleophiles. A classic example is the Finkelstein reaction, where treatment with an alkali metal iodide, such as sodium iodide in acetone, can convert the bromide to the corresponding iodide. manac-inc.co.jp This reaction proceeds via an SN2 mechanism and is driven by the precipitation of the less soluble sodium bromide. manac-inc.co.jp Other nucleophiles, such as azides, cyanides, and various oxygen and nitrogen-based nucleophiles, can also be employed to introduce new functional groups. The stereochemical outcome of these substitutions (retention or inversion) will depend on the specific reaction mechanism (SN1, SN2, or SN2').
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nobelprize.orgresearchgate.netlibretexts.orglibretexts.orgscielo.br These reactions are powerful tools for forming new carbon-carbon bonds. For instance, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-cyclohex-3-en-1-yl benzoate derivative. libretexts.orgscielo.br The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity in these transformations. libretexts.org
Table 2: Potential Transformations of the Bromine Atom
| Reaction Type | Reagents | Product Functional Group |
| Finkelstein Reaction | NaI, acetone | -I |
| Cyanation | NaCN, DMSO | -CN |
| Azide Substitution | NaN3, DMF | -N3 |
| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, base | -Ar (Aryl group) |
| Heck Coupling | Alkene, Pd catalyst, base | -Alkenyl group |
The double bond of the cyclohexene ring can act as a dienophile in Diels-Alder reactions, a powerful method for the construction of six-membered rings. libretexts.orgucalgary.calibretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.org In this context, this compound would react with a conjugated diene to form a bicyclic adduct.
The reactivity of the cyclohexene double bond as a dienophile is influenced by the substituents on the ring. The electron-withdrawing nature of the benzoate group can enhance the reactivity of the double bond towards electron-rich dienes. ucalgary.calibretexts.orgmasterorganicchemistry.comopenstax.org The stereochemical outcome of the Diels-Alder reaction is highly predictable, with the reaction proceeding via a syn-addition to the double bond. ucalgary.ca The endo rule often governs the stereoselectivity, where the substituents on the dienophile prefer to be oriented towards the developing diene bridge in the transition state. openstax.org
The presence of the bromine atom and the benzoate group can also influence the regioselectivity and facial selectivity of the cycloaddition. The bulky benzoate group, in particular, may direct the incoming diene to the opposite face of the ring.
Table 3: Potential Diels-Alder Reaction of this compound
| Diene | Expected Product | Key Features of the Reaction |
| 1,3-Butadiene | A bicyclo[2.2.2]octene derivative | Formation of a new six-membered ring. |
| Cyclopentadiene | A tricyclic adduct | Formation of a bridged bicyclic system. |
| Anthracene | A polycyclic aromatic adduct | Reaction with an aromatic diene. |
Other types of cycloadditions, such as [2+2] photocycloadditions, could also be envisioned, leading to the formation of four-membered rings and further expanding the structural diversity of accessible analogues. nih.gov
Q & A
Q. How does the compound’s conformation impact its intermolecular interactions in crystal packing, and what implications does this have for material science applications?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (C-H···O, Br···π). π-Stacking of benzoate groups influences mechanical properties (e.g., elasticity in polymers). Compare packing motifs (herringbone vs. layered) via Mercury visualization. Mechanical testing (DMA) correlates crystal structure with bulk material behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
